molecular formula C8H15N3 B060353 (4AS,8aR)-3,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-amine CAS No. 179685-50-8

(4AS,8aR)-3,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-amine

Cat. No. B060353
M. Wt: 153.22 g/mol
InChI Key: SDSNUHYTHMYGNO-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4AS,8aR)-3,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-amine, commonly known as Octahydroquinoxaline, is a cyclic amine compound with a molecular formula of C8H14N2. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of Octahydroquinoxaline is not fully understood, but it is believed to act as a GABA receptor antagonist. GABA is an inhibitory neurotransmitter in the central nervous system, and its receptors are involved in the regulation of various physiological functions, such as anxiety, sleep, and muscle tone. By blocking the GABA receptors, Octahydroquinoxaline may affect these physiological functions and lead to changes in behavior and physiology.

Biochemical And Physiological Effects

Octahydroquinoxaline has been shown to have various biochemical and physiological effects in experimental animals. It has been reported to increase locomotor activity and decrease anxiety-like behavior in mice. It has also been shown to affect the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, in the brain. In addition, Octahydroquinoxaline has been investigated for its potential anti-inflammatory and anti-tumor activities.

Advantages And Limitations For Lab Experiments

Octahydroquinoxaline has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, Octahydroquinoxaline has some limitations for lab experiments. It has low solubility in water and some organic solvents, which may limit its use in certain applications. In addition, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on Octahydroquinoxaline. One direction is to investigate its potential applications in the fields of medicine and agriculture. It has been shown to have potential anti-inflammatory and anti-tumor activities, which may be useful in the development of new drugs for the treatment of various diseases. It has also been investigated for its potential use as a pesticide, due to its ability to inhibit the growth of certain plant pathogens. Another direction is to investigate its mechanism of action and its effects on various physiological functions. By understanding how Octahydroquinoxaline affects the brain and body, we may be able to develop new drugs that target specific physiological functions and diseases.

Synthesis Methods

The synthesis of Octahydroquinoxaline involves the reaction of cyclohexanone and ethylenediamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of intermediate steps, leading to the formation of Octahydroquinoxaline as the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reagents.

Scientific Research Applications

Octahydroquinoxaline has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of complex organic molecules, such as alkaloids and natural products. It has also been used as a ligand for the preparation of metal complexes, which can be used as catalysts in various chemical reactions. In addition, Octahydroquinoxaline has been investigated for its potential applications in the fields of medicine, agriculture, and materials science.

properties

CAS RN

179685-50-8

Product Name

(4AS,8aR)-3,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-amine

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-amine

InChI

InChI=1S/C8H15N3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h6-7,10H,1-5H2,(H2,9,11)/t6-,7+/m0/s1

InChI Key

SDSNUHYTHMYGNO-NKWVEPMBSA-N

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)NCC(=N2)N

SMILES

C1CCC2C(C1)NCC(=N2)N

Canonical SMILES

C1CCC2C(C1)NCC(=N2)N

Origin of Product

United States

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